![molecular formula C12H22O14S B561719 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose CAS No. 159358-51-7](/img/structure/B561719.png)
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Overview
Description
“4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose” is a chemical compound . It is also known as Benzyl 4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranoside .
Molecular Structure Analysis
The molecular formula of “4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose” is C19H29NaO14S . The structure of this compound includes a glucopyranose ring, a galactopyranosyl group, and a sulfo group .Scientific Research Applications
Dairy Industry
Lactose is a carbohydrate uniquely associated with milk of almost all mammals . It plays a crucial role in the dairy industry, particularly in the production of dairy products such as yogurt .
Food Manufacturing
The growing interest in lactose intolerance has led to the proliferation of lactose-free products by food manufacturing companies . Lactose and its derivatives can be used as an ingredient or additive in a variety of products .
Drug Delivery Systems
Lactose derivatives are often used in the pharmaceutical industry, particularly in drug delivery systems . They can be used to control the release of drugs, improving their effectiveness and reducing side effects .
Tissue Engineering
Lactose derivatives can also be used in tissue engineering . They can provide a scaffold for cells to grow on, helping to create new tissues for medical treatments .
Biodegradable Polymers
Lactose derivatives can be used to create biodegradable polymers . These environmentally friendly materials can be used in a variety of applications, from packaging to medical devices .
Molecular Recognition
Lactose-3’-sulfate has been studied for its potential use in molecular recognition . It can bind to certain proteins, which could be useful in a variety of scientific and medical applications .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFTLRVVIHHOO-YAEJXKJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857915 | |
Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159358-51-7 | |
Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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